molecular formula C11H21N3O2 B14778293 N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide

Cat. No.: B14778293
M. Wt: 227.30 g/mol
InChI Key: JBZXWRRMJBREKC-UHFFFAOYSA-N
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Description

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide is a synthetic organic compound designed for research purposes. Its structure, which incorporates a pyrrolidine ring and a valine-derived moiety, is of significant interest in medicinal chemistry, particularly for investigating neurological targets. Compounds with similar structural frameworks, specifically N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, have been identified through molecular docking studies to exhibit high affinity for key neurological receptors. Research indicates such compounds can interact with the GABA-A receptor binding site, forming stable complexes with amino acid residues like Arg207, Phe200, and Tyr97, and may also show affinity for AMPA receptors . This suggests potential research applications in studying and developing neuroprotective agents or nootropics, substances known to enhance cognitive function and increase neuronal resistance to hypoxia and intoxication . The compound is presented as a building block for further scientific investigation. It is intended for research use only in laboratory settings and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C11H21N3O2/c1-7(2)10(12)11(16)14-5-4-9(6-14)13-8(3)15/h7,9-10H,4-6,12H2,1-3H3,(H,13,15)

InChI Key

JBZXWRRMJBREKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)NC(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule. This can lead to selective binding to enantioselective proteins and other biological targets .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
N-[1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide C₁₂H₂₁N₃O₂ 271.34 - Pyrrolidine
- (S)-2-amino-3-methylbutanoyl
- Acetamide
Potential GPCR/ion channel modulation (inferred from AMG628 in ).
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide () C₁₄H₂₆N₃O₂ 292.38 - Pyrrolidine
- (S)-2-aminopropanoyl
- N-isopropylacetamide
Increased lipophilicity due to isopropyl group; may enhance blood-brain barrier penetration.
1-Benzyl-3-acetamidopyrrolidine () C₁₃H₁₈N₂O 218.30 - Pyrrolidine
- Benzyl group
- Acetamide
Higher acute toxicity (H302, H315; ); likely targets CNS receptors via benzyl moiety.
N-(2-(((2-Methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide () C₂₆H₂₉N₃O₃ 443.54 - Biphenyl-methoxy-pyridine
- Acetamide
Complex structure reduces solubility; used in TRP channel studies (similar to AMTB in ).

Key Research Findings

Stereochemical Specificity: The (S)-configuration in the target compound’s amino acid side chain is shared with AMG628, a TRPV1 antagonist ().

Toxicity Profiles : The benzyl-substituted analog () exhibits acute oral toxicity (Category 4) and skin irritation (Category 2), likely due to its aromatic substituent. In contrast, the target compound’s simpler structure may reduce such risks, though safety data is absent .

Biphenyl-Methoxy-Pyridine (): This bulky substituent may enhance receptor binding specificity but complicates synthetic scalability .

Implications for Drug Development

The target compound’s balance of moderate molecular weight (271.34 g/mol) and stereochemical precision positions it as a promising scaffold for central nervous system (CNS) or metabolic disorder therapeutics. Its analogs, however, highlight trade-offs:

  • Benzyl derivatives () offer receptor affinity but pose toxicity challenges.
  • Isopropyl variants () improve pharmacokinetics but require optimization for solubility.

Further research should prioritize in vitro assays (e.g., TRPV1 or GPCR binding studies) to validate hypothesized targets, leveraging structural insights from AMG628 and related compounds ().

Biological Activity

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide is a compound that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H25_{25}N3_3O2_2
  • CAS Number : 717927-58-7
  • Molecular Weight : 255.36 g/mol

The compound belongs to a class of amides derived from amino acids and is characterized by a pyrrolidine ring, which is known to influence its biological activity.

This compound exhibits several biological activities, primarily through modulation of neurotransmitter systems and potential effects on cellular signaling pathways.

  • Neurotransmitter Modulation : The compound may enhance the release of certain neurotransmitters, which could contribute to its effects on mood and cognitive function.
  • Cell Signaling Pathways : Research indicates that it may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades that affect cell proliferation and survival.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models, indicating its potential as a therapeutic agent for mood disorders.
  • Anti-inflammatory Properties : Some findings point towards anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

In Vivo Studies

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.

Dose (mg/kg)Behavioral Score Reduction (%)
520
1035
2050

In Vitro Studies

In vitro assays have shown that the compound can modulate the activity of specific enzymes involved in neurotransmitter metabolism, leading to increased levels of serotonin and norepinephrine in neuronal cultures.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Areas for future investigation include:

  • Long-term Effects : Studies examining the long-term effects of the compound on behavior and neurochemistry.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in human populations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide, and how can reaction yields be optimized?

  • Methodology :

  • Start with a pyrrolidine scaffold functionalized at the 3-position. Introduce the 2-amino-3-methylbutanoyl group via acylation using coupling agents like EDCI/HOBt in anhydrous DCM or THF. Acetamide formation can be achieved by reacting the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine).
  • Optimize yields using factorial design to test variables like temperature (0–5°C vs. room temperature), solvent polarity, and stoichiometric ratios of reagents . Computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable pathways, reducing trial-and-error experimentation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of the pyrrolidine ring, acetamide carbonyl (δ ~165–170 ppm), and amino/amide protons. Compare spectral data to structurally related compounds (e.g., piperidinyl acetamides) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z for C12H22N3O2\text{C}_{12}\text{H}_{22}\text{N}_3\text{O}_2) and detects impurities.
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% by area normalization) .

Q. What safety precautions are essential during synthesis and handling?

  • Methodology :

  • Use PPE (e.g., nitrile gloves, lab coat) and respiratory protection (P95/P1 filters for particulates) in ventilated hoods. Avoid skin contact due to potential irritation (Category 2 hazard per GHS) .
  • Implement spill containment measures and dispose of waste via licensed facilities, as recommended for structurally similar acetamides .

Advanced Research Questions

Q. How can computational modeling predict this compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of labile groups (e.g., amide bonds). Molecular dynamics simulations assess conformational stability in aqueous vs. organic solvents .
  • Experimentally validate predictions via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., unexpected byproducts)?

  • Methodology :

  • Cross-validate computational models with experimental data (e.g., LC-MS for byproduct identification). Adjust reaction parameters (e.g., solvent, catalyst) iteratively using feedback loops between simulations and lab trials .
  • Apply multivariate analysis (e.g., PCA) to identify outlier variables contributing to discrepancies .

Q. How can researchers design in vitro assays to evaluate this compound’s cytotoxicity and target selectivity?

  • Methodology :

  • Cell Viability Assays : Use MTT/WST-1 assays on human cell lines (e.g., HEK293, HepG2) to assess IC50_{50} values. Include positive controls (e.g., doxorubicin) and validate with ATP-based luminescence .
  • Target Profiling : Screen against kinase panels or GPCRs via competitive binding assays. Computational docking (e.g., AutoDock Vina) predicts binding affinities to prioritize targets .

Q. What reactor designs improve scalability for multi-step syntheses of this compound?

  • Methodology :

  • Use continuous-flow reactors for exothermic steps (e.g., acylation) to enhance heat transfer and reduce side reactions. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently .
  • Optimize residence time and mixing efficiency using computational fluid dynamics (CFD) simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.